1-[(1R,2R)-2-fluorocyclopentyl]piperazine
Description
1-[(1R,2R)-2-Fluorocyclopentyl]piperazine is a chiral piperazine derivative featuring a fluorinated cyclopentyl substituent. Its stereochemistry (1R,2R configuration) and aliphatic fluorinated ring distinguish it from other piperazine-based ligands.
Properties
IUPAC Name |
1-[(1R,2R)-2-fluorocyclopentyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2/c10-8-2-1-3-9(8)12-6-4-11-5-7-12/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSVKSGHIHINT-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1R,2R)-2-fluorocyclopentyl]piperazine typically involves the following steps:
Cyclopentylation: The initial step involves the formation of a cyclopentyl ring, which is then fluorinated to introduce the fluorine atom at the desired position.
Piperazine Introduction: The fluorocyclopentyl intermediate is then reacted with piperazine under controlled conditions to form the final compound.
The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-[(1R,2R)-2-Fluorocyclopentyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
1-[(1R,2R)-2-fluorocyclopentyl]piperazine serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity and structural features.
Biology
The compound plays a significant role in studying neurotransmitter systems . Its structure allows for interactions with specific receptors, making it useful for investigating biological processes related to neurotransmission.
Medicine
In the field of medicine, this compound has potential therapeutic applications:
- Drug Development: It is explored for developing drugs targeting central nervous system receptors, particularly those involved in mood regulation and anxiety.
- Pharmacological Studies: Research indicates its potential in treating conditions such as depression and anxiety disorders by modulating neurotransmitter activity.
Industry
This compound is also used in the development of new materials and as an intermediate in producing other chemical compounds. Its unique properties make it suitable for various industrial applications.
Studies have shown that this compound exhibits:
- Antimicrobial Properties: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
- Antitumor Activity: Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanisms.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-fluorocyclopentyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom in the cyclopentyl ring enhances the compound’s binding affinity and selectivity for these receptors. This interaction modulates the activity of the receptors, leading to various physiological effects .
Comparison with Similar Compounds
Substituent Effects on σ Receptor Affinity and Selectivity
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic fluorinated groups (e.g., 4-fluorophenyl) enhance σ2R selectivity due to π-π stacking and hydrophobic interactions with receptor pockets . Aliphatic substituents (e.g., cyclohexyl) reduce affinity, likely due to steric hindrance .
- Fluorine Position : Meta/para-fluorine on phenyl rings improves σ2R selectivity compared to ortho-fluorine, which may distort binding .
- Stereochemistry : The (1R,2R) configuration in the target compound could optimize spatial alignment with σ2R, similar to enantioselective effects observed in other piperazine derivatives .
Comparison with Benzimidazolone-Piperazine Hybrids
Benzimidazolone scaffolds paired with piperazine moieties are well-studied for σ2R selectivity:
Implications for Target Compound :
The fluorocyclopentyl group in the target compound may mimic the steric bulk of benzimidazolone derivatives while introducing conformational rigidity. However, the absence of an aromatic scaffold could reduce σ2R affinity compared to benzimidazolone hybrids.
Metabolic and Pharmacokinetic Considerations
Piperazine derivatives undergo extensive metabolism, primarily via CYP3A4 and CYP2D6:
- N-Dealkylation : Arylpiperazines (e.g., 1-(4-fluorophenyl)piperazine) are metabolized to 1-aryl-piperazines, which retain pharmacological activity .
- Oxidative Stability: Aliphatic substituents (e.g., fluorocyclopentyl) may resist oxidation better than aromatic groups, as seen in fluoroquinolone metabolism .
Biological Activity
1-[(1R,2R)-2-fluorocyclopentyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the fluorinated cyclopentyl moiety, suggest diverse pharmacological properties. This article examines the biological activity of this compound through various studies, highlighting its antimicrobial, anticancer, and other significant effects.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with a suitable fluorinated cyclopentane derivative. The stereochemistry is crucial for the biological activity and is often controlled using techniques like chiral chromatography to ensure the desired configuration.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various piperazine derivatives against a range of bacteria and fungi. The results demonstrated that compounds similar to this compound showed notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating strong bacteriostatic activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Bacillus subtilis | 125 |
| Escherichia coli | 500 |
| Candida parapsilosis | 62.5 |
Anticancer Activity
The anticancer potential of piperazine derivatives has been explored extensively. In vitro studies have shown that compounds with structural similarities to this compound can selectively inhibit cancer cell proliferation. For instance, a series of substituted piperazines were tested against breast cancer cell lines (MCF7) and normal breast cells (MCF10A). Some derivatives demonstrated high selectivity towards cancer cells with IC50 values significantly lower than those observed in normal cells .
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Compound A | 0.5 | 10 |
| Compound B | 0.8 | 7 |
| Compound C | 0.3 | 15 |
Other Biological Activities
In addition to antimicrobial and anticancer effects, piperazine derivatives have been investigated for their neuropharmacological properties. Some studies suggest that modifications in the piperazine ring can enhance binding affinity to monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain .
Case Studies
- Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences highlighted the synthesis of several piperazine derivatives and their antimicrobial activities against various pathogens. The study concluded that specific substitutions on the piperazine ring significantly impacted the antimicrobial efficacy .
- Anticancer Screening : Another research effort focused on evaluating a library of piperazine derivatives for their cytotoxic effects on cancer cells. Compounds were subjected to MTT assays to determine cell viability after treatment with varying concentrations over a specified period. The findings indicated that certain derivatives exhibited potent anticancer activity with minimal toxicity to normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
